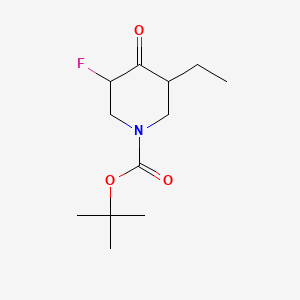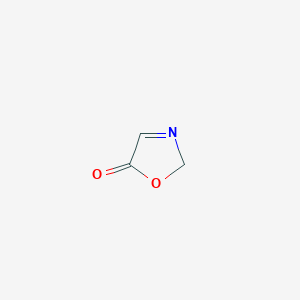
tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl chloroformate and fluorinating agents under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of both an ethyl and a fluorine substituent on the piperidine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-5-fluoro-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-5-8-6-14(7-9(13)10(8)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
UIZLSHGBUBXTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC(C1=O)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)



![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)





![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)



